molecular formula C6H14NO7P B058353 Glyceryl glyphosate CAS No. 117571-72-9

Glyceryl glyphosate

Cat. No. B058353
CAS RN: 117571-72-9
M. Wt: 243.15 g/mol
InChI Key: ZEEBBLHXZHVTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glyceryl glyphosate is a chemical compound that is widely used as an herbicide. It is a derivative of glyphosate, which is the active ingredient in many herbicides. Glyceryl glyphosate is known for its effectiveness in controlling weeds and is used in agriculture, forestry, and landscaping.

Mechanism of Action

Glyceryl glyphosate works by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is involved in the synthesis of aromatic amino acids in plants. This inhibition leads to the accumulation of shikimate-3-phosphate, which disrupts the biochemical pathways in plants, ultimately leading to their death.
Biochemical and Physiological Effects
Glyceryl glyphosate has been shown to have a low toxicity to non-target organisms, including humans and animals. However, it can have some effects on plants, such as reducing the growth rate of some crops. In addition, glyceryl glyphosate can have some effects on soil microorganisms, which can affect the nutrient cycling and soil health.

Advantages and Limitations for Lab Experiments

Glyceryl glyphosate has several advantages for lab experiments. It is easy to handle and has a low toxicity to humans and animals. It is also effective in controlling weeds, which makes it a useful tool for researchers studying plant physiology and ecology. However, glyceryl glyphosate can have some limitations in lab experiments, such as its potential effects on soil microorganisms and the growth rate of some crops.

Future Directions

There are several future directions for research on glyceryl glyphosate. One area of research is the development of new formulations that are more effective in controlling weeds and have lower environmental impacts. Another area of research is the study of the effects of glyceryl glyphosate on soil microorganisms and the nutrient cycling in soils. Finally, there is a need for more research on the long-term effects of glyceryl glyphosate on plant communities and ecosystem processes.

Synthesis Methods

Glyceryl glyphosate is synthesized by reacting glyphosate with glycerol. The reaction is carried out in the presence of a catalyst under controlled conditions. The resulting compound is a viscous liquid that is soluble in water and other polar solvents.

Scientific Research Applications

Glyceryl glyphosate has been extensively studied for its herbicidal properties. It is used to control weeds in various crops, including corn, soybeans, and cotton. In addition to its use in agriculture, glyceryl glyphosate is also used in forestry and landscaping. Scientific research has shown that glyceryl glyphosate is effective in controlling weeds and has a low toxicity to non-target organisms.

properties

CAS RN

117571-72-9

Molecular Formula

C6H14NO7P

Molecular Weight

243.15 g/mol

IUPAC Name

2-[[2,3-dihydroxypropoxy(hydroxy)phosphoryl]methylamino]acetic acid

InChI

InChI=1S/C6H14NO7P/c8-2-5(9)3-14-15(12,13)4-7-1-6(10)11/h5,7-9H,1-4H2,(H,10,11)(H,12,13)

InChI Key

ZEEBBLHXZHVTJG-UHFFFAOYSA-N

SMILES

C(C(COP(=O)(CNCC(=O)O)O)O)O

Canonical SMILES

C(C(COP(=O)(CNCC(=O)O)O)O)O

synonyms

glyceryl glyphosate
glyceryl glyphosate, 2-propanamine (1:1)
glyceryl glyphosate, disodium salt

Origin of Product

United States

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